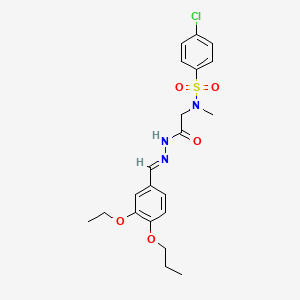
N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as BTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTO is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In bacteria, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt the bacterial cell membrane, leading to cell death. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of materials with unique optical properties, such as fluorescence and phosphorescence.
Biochemical and Physiological Effects
Studies have reported that N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has low toxicity and minimal side effects in vitro and in vivo. In cancer cells, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to selectively target cancer cells, leaving normal cells unaffected. In bacteria, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have broad-spectrum antimicrobial activity, with minimal toxicity to mammalian cells. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of materials with unique optical properties, such as fluorescence and phosphorescence.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations of using N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to study its biological activities in vitro, and its relatively high cost compared to other compounds.
Future Directions
For the study of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide include further investigation of its mechanism of action, optimization of its synthetic route to improve yield and reduce cost, and exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, the development of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide-based derivatives with improved biological activities and properties may lead to the discovery of novel drugs and materials with potential applications in various fields.
Synthesis Methods
The synthesis of N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the condensation reaction of benzyl amine, thiophene-2-carboxylic acid, and 5-amino-1,2,4-oxadiazole-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid and amine groups, followed by cyclization of the oxadiazole ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been investigated for its antimicrobial activity, with studies reporting its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. In materials science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In environmental science, N-benzyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.
properties
IUPAC Name |
N-benzyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(17-11-12-5-2-1-3-6-12)8-9-15-18-16(19-21-15)13-7-4-10-22-13/h1-7,10H,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLJFUOUCTELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7705443.png)




![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)


